Bienvenue dans la boutique en ligne BenchChem!

(S)-Navlimetostat

PRMT5 MTA-cooperative inhibition selectivity

Procure (S)-Navlimetostat, the definitive inactive S-enantiomer of clinical-phase Navlimetostat (MRTX-1719), to validate stereospecific target engagement. A ~1,960-fold potency gap (IC50=7070 nM vs 3.6 nM) enables rigorous attribution of on-target effects in PRMT5-MTA assays. Use this high-purity (>95%) negative control to calibrate SDMA pharmacodynamic biomarkers in MTAP-deleted models, resolve binding-mode stereochemistry by crystallography, and confirm assay specificity. Essential for translational research on first-in-class MTA-cooperative PRMT5 inhibitors—order R&D supply now.

Molecular Formula C23H18ClFN6O2
Molecular Weight 464.9 g/mol
CAS No. 2630904-44-6
Cat. No. B10830322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Navlimetostat
CAS2630904-44-6
Molecular FormulaC23H18ClFN6O2
Molecular Weight464.9 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C(=CC(=C4F)Cl)OC5CC5)C#N
InChIInChI=1S/C23H18ClFN6O2/c1-31-22(20-15(8-26)19(33-12-3-4-12)7-17(24)21(20)25)16(10-28-31)11-2-5-13-14(6-11)18(9-27)29-30-23(13)32/h2,5-7,10,12H,3-4,9,27H2,1H3,(H,30,32)
InChIKeyBZKIOORWZAXIBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Navlimetostat (CAS 2630904-44-6) for MTAP-Deleted Cancer Research: What Procurement Teams Must Know


(S)-Navlimetostat is the S-enantiomer of Navlimetostat (MRTX-1719, BMS-986504), a first-in-class, orally bioavailable MTA-cooperative inhibitor of the protein arginine methyltransferase 5 (PRMT5)–methylthioadenosine (MTA) complex [1]. This compound leverages a synthetic lethal mechanism that selectively targets cancer cells harboring homozygous MTAP deletion while sparing MTAP-wild-type normal cells, addressing a fundamental toxicity limitation of first-generation PRMT5 inhibitors [2]. The parent compound is in Phase 3 clinical development for multiple MTAP-deleted solid tumors, and the (S)-enantiomer serves as a critical control reagent and structural biology tool for target engagement studies [3].

Why (S)-Navlimetostat Cannot Be Substituted With Other PRMT5 Inhibitors: A Quantitative Rationale


The PRMT5 inhibitor landscape contains compounds with fundamentally divergent mechanisms, selectivity windows, and clinical toxicity profiles that render them non-interchangeable for research and development applications [1]. First-generation pan-PRMT5 inhibitors (e.g., GSK3326595) cause dose-limiting hematologic toxicity due to indiscriminate inhibition of PRMT5 in MTAP-proficient normal tissues, whereas (S)-Navlimetostat's parent compound achieves tumor-selective inhibition through MTA cooperativity, a property measurable in vitro and directly translating to improved clinical tolerability [2]. Even among MTA-cooperative PRMT5 inhibitors, binding kinetics, cellular selectivity (MTAP-del vs. WT IC50 ratios), and clinical development stage differ substantially, with Navlimetostat being the most clinically advanced in this class [3]. The (S)-enantiomer specifically serves as an essential negative control and structural comparator in stereochemical studies and off-target profiling assays .

(S)-Navlimetostat (CAS 2630904-44-6) Comparative Evidence Guide: Quantified Differentiation vs. Key Analogs


MTA-Cooperative vs. Pan-PRMT5 Inhibition: A ~5.7-Fold Biochemical Selectivity Differential

The parent compound Navlimetostat (MRTX-1719) exhibits a critical biochemical selectivity distinction compared to first-generation pan-PRMT5 inhibitors: it preferentially inhibits the PRMT5-MTA complex over free PRMT5, a feature that enables tumor-selective targeting [1]. In contrast, first-generation inhibitors like GSK3326595 inhibit PRMT5 regardless of MTA binding status, leading to on-target toxicity in normal tissues .

PRMT5 MTA-cooperative inhibition selectivity biochemical assay

Cellular Selectivity: ~12 nM vs. >1 µM Differential Between MTAP-Deleted and WT Cells

Navlimetostat demonstrates marked cellular selectivity for MTAP-deleted versus MTAP-wild-type cells, a quantitative metric that distinguishes it from other MTA-cooperative inhibitors . This selectivity window is critical for predicting therapeutic index and minimizing normal tissue toxicity.

MTAP deletion cellular selectivity synthetic lethality IC50

Clinical Efficacy: 29% ORR and 10.5-Month DOR in Heavily Pretreated MTAP-Deleted NSCLC

Navlimetostat is the only MTA-cooperative PRMT5 inhibitor with mature clinical efficacy data demonstrating durable responses in a molecularly defined patient population [1]. The clinical results provide a quantitative benchmark for comparing this mechanism against alternative therapeutic approaches in MTAP-deleted cancers.

NSCLC clinical trial objective response rate duration of response Phase 1/2

Stereochemical Identity: (S)-Navlimetostat as the Less Active Enantiomer (~1,960-Fold Difference)

(S)-Navlimetostat exhibits dramatically reduced biochemical potency compared to the clinically active parent compound, establishing its essential role as a stereochemical negative control in target engagement and selectivity studies .

stereochemistry enantiomer IC50 negative control chirality

Optimal Research and Industrial Application Scenarios for (S)-Navlimetostat (CAS 2630904-44-6)


Stereochemical Negative Control in PRMT5-MTA Target Engagement Assays

(S)-Navlimetostat (IC50 = 7070 nM) serves as the definitive negative control for confirming stereospecific binding of Navlimetostat (IC50 = 3.6 nM) to the PRMT5-MTA complex . The ~1,960-fold potency differential enables researchers to definitively attribute observed cellular and biochemical effects to specific (R)-enantiomer target engagement rather than non-stereospecific or off-target mechanisms, a critical quality control measure for high-confidence target validation studies [1].

Structural Biology and Co-Crystallization Studies of PRMT5-MTA Complex

The (S)-enantiomer provides a valuable structural comparator for X-ray crystallography and cryo-EM studies aimed at defining the precise binding mode and stereochemical determinants of MTA-cooperative PRMT5 inhibition . Comparing co-crystal structures of PRMT5-MTA bound to (S)-Navlimetostat versus the parent compound can reveal critical stereochemical constraints that inform rational design of next-generation MTA-cooperative inhibitors with improved binding kinetics and selectivity profiles [1].

In Vitro Pharmacodynamic Marker Calibration in MTAP-Deleted Cancer Models

Given Navlimetostat's clinical efficacy in MTAP-deleted NSCLC (29% ORR, 10.5-month DOR) and its dose-dependent plasma SDMA reduction , (S)-Navlimetostat serves as an essential inactive control for calibrating PRMT5-dependent pharmacodynamic assays (e.g., symmetric dimethylarginine/SDMA immunoassays) in MTAP-deleted cell lines and xenograft models [1]. This enables accurate baseline and maximum inhibition measurements when establishing ex vivo PD marker assays for clinical trial correlative studies [2].

Off-Target and Selectivity Profiling for PRMT5 Inhibitor Development Programs

(S)-Navlimetostat provides a critical tool for broad-panel kinase and methyltransferase selectivity profiling to distinguish stereospecific on-target activity from enantiomer-independent off-target effects . The dramatic potency difference between enantiomers (7 µM vs. 3.6 nM) makes this compound particularly valuable for identifying any residual off-target liabilities that might be masked by the high potency of the parent compound in conventional selectivity assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Navlimetostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.